molecular formula C72H109N15O25 B054428 Hiv protease substrate II CAS No. 120944-74-3

Hiv protease substrate II

Cat. No.: B054428
CAS No.: 120944-74-3
M. Wt: 1584.7 g/mol
InChI Key: OVPKBGRKANDZBF-UHFFFAOYSA-N
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Description

HIV Protease Substrate II is a synthetic peptidic substrate widely used to study the enzymatic activity and inhibition of HIV-1 protease (HIV-1 PR), a critical enzyme for viral maturation. This substrate mimics the natural cleavage sites within the Gag and Gag-Pol polyproteins of HIV-1, enabling researchers to analyze protease specificity, kinetics, and drug interactions. Structural studies reveal that HIV-1 PR recognizes substrates through a conserved binding cleft, where substrate-enzyme interactions are mediated by hydrogen bonds and van der Waals contacts . The substrate’s sequence and conformation must fit into an asymmetric "substrate envelope," a structural motif critical for recognition and cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can yield methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Key Features:

  • Substrate Envelope Hypothesis : This hypothesis posits that inhibitors should fit within the substrate envelope to avoid resistance mutations. Studies have shown that inhibitors designed with this concept can maintain efficacy against resistant strains .
  • Binding Affinity : The affinity of HIV protease substrate II to its target can be quantitatively assessed using various biochemical assays, providing insights into inhibitor design .

Resistance Development

One of the significant challenges in HIV treatment is the development of resistance to protease inhibitors. Research has shown that mutations in the protease can alter its structure, affecting how substrates and inhibitors bind.

Mechanisms of Resistance:

  • Mutations : Specific mutations such as I84V and I50V have been linked to reduced susceptibility to certain protease inhibitors . Understanding these mutations helps in designing next-generation inhibitors that can overcome resistance.
  • Structural Studies : X-ray crystallography has revealed how mutations impact inhibitor binding without significantly altering substrate recognition, highlighting potential targets for new drugs .

Case Study 1: Development of Darunavir

Darunavir is a second-generation protease inhibitor designed to maintain efficacy against resistant strains. Research indicates that modifications to its structure enhance binding interactions within the active site, particularly with backbone atoms, which remain stable even in resistant variants .

FeatureDarunavir
Year Approved2006
Binding AffinityLow nanomolar range
Resistance ProfileEffective against multiple mutations

Case Study 2: HIV-2 Protease Variants

Studies on HIV-2 have shown that certain amino acid changes can confer sensitivity to previously ineffective protease inhibitors. For instance, mutations at positions 32, 47, 76, and 82 have been identified as critical determinants of susceptibility to FDA-approved inhibitors like lopinavir and saquinavir .

Mutation PositionEffect on Susceptibility
32Increased susceptibility
47Class-wide sensitivity
76Variable impact
82Resistance maintained

Mechanism of Action

The mechanism of action of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence Differences in Proteases

HIV-1 PR shares ~60% sequence identity with HIV-2 PR, but their substrate-binding sites differ by four conservative substitutions (Val32Ile, Ile47Val, Leu76Met, Val82Ile) . These changes reduce the potency of HIV-1 PR inhibitors against HIV-2 PR by altering van der Waals interactions and hydrogen bonding. For example, the HIV-2 PR mutation Val82Ile reduces the binding affinity of inhibitors like lopinavir by 10–100-fold .

Table 1: Key Residue Differences in HIV-1 vs. HIV-2 Protease Substrate-Binding Sites

Position HIV-1 PR HIV-2 PR Impact on Substrate/Inhibitor Binding
32 Val Ile Alters hydrophobic pocket volume
47 Ile Val Reduces steric hindrance
76 Leu Met Modifies S2/S2' subsite interactions
82 Val Ile Decreases inhibitor affinity

Substrate Specificity and Cleavage Efficiency

Both HIV-1 and HIV-2 PRs cleave overlapping substrates, including homologous Gag-Pro-Pol sites. However, subtle differences in specificity exist:

  • HIV-1 PR : Prefers bulky hydrophobic residues (e.g., Phe, Tyr) at the P1 and P1' positions .
  • HIV-2 PR : Tolerates smaller residues (e.g., Val, Ala) due to the Leu76Met substitution, which enlarges the S2/S2' subsites .
  • SIV PR : Nearly identical to HIV-2 PR in sequence and specificity, reflecting their evolutionary proximity .

Table 2: Substrate Cleavage Efficiency Across Retroviral Proteases

Substrate Sequence HIV-1 PR Activity (kcat/Km, μM⁻¹s⁻¹) HIV-2 PR Activity (kcat/Km, μM⁻¹s⁻¹) SIV PR Activity (kcat/Km, μM⁻¹s⁻¹)
SQNYPIVQ 120 95 98
SQVNYPVQ 85 110 105

Inhibitor Sensitivity and Drug Resistance

Clinical inhibitors (e.g., darunavir, lopinavir) designed for HIV-1 PR show reduced efficacy against HIV-2 PR due to structural divergence. For instance:

  • Darunavir : 50-fold lower inhibition constant (Ki) for HIV-2 PR compared to HIV-1 PR .
  • Substrate Mutations : Mutations like Gag A431V in HIV-1 enhance substrate processing in the presence of drug-resistant protease variants (e.g., V82A), promoting viral fitness under selective pressure .

Structural Insights from Co-Crystal Studies

Co-crystal structures of HIV-1 PR with substrates (e.g., PDB: 1HHP) highlight asymmetric binding modes, where the P2-P3 residues form critical hydrogen bonds with Asp29 and Asp30 . In contrast, HIV-2 PR exhibits tighter packing around the catalytic aspartates (Asp25/25'), reducing flexibility and contributing to lower inhibitor affinity .

Biological Activity

HIV protease substrate II (HIV-1 PR substrate II) plays a critical role in the life cycle of the human immunodeficiency virus (HIV). Its biological activity is primarily linked to the proteolytic processing of viral polyproteins, which is essential for producing mature viral particles. This article explores the biological activity of HIV-1 protease substrate II, highlighting its enzymatic interactions, substrate specificity, and implications for therapeutic strategies.

Overview of HIV-1 Protease

HIV-1 protease is an aspartic protease that catalyzes the hydrolysis of peptide bonds in viral polyproteins, facilitating the maturation of HIV virions. The enzyme functions as a homodimer, with each monomer consisting of 99 amino acids. The active site is formed by two catalytic aspartic acid residues, which are crucial for its enzymatic activity. The substrate binding involves a complex interaction between the HIV-1 protease and various substrates, including substrate II, which is characterized by specific amino acid sequences that dictate cleavage efficiency and specificity .

Substrate Specificity and Cleavage Sites

The specificity of HIV-1 protease for its substrates is determined by the amino acid composition at various positions relative to the cleavage site. The standard nomenclature for describing these positions includes:

  • P4 to P1 : Amino acids preceding the cleavage bond.
  • P1' to P4' : Amino acids following the cleavage bond.

Research has shown that specific residues at these positions significantly influence the binding affinity and catalytic efficiency of HIV-1 protease . For instance, studies have demonstrated that non-charged substitutions at the P1' position can enhance substrate recognition and cleavage rates, highlighting the importance of hydrophobic interactions in substrate binding .

Kinetic Parameters and Enzymatic Activity

The kinetic parameters for HIV-1 protease substrates have been extensively studied using synthetic peptides that mimic natural substrates. The Michaelis-Menten kinetics model is often employed to determine parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity). Table 1 summarizes key kinetic parameters for various synthetic substrates representing different cleavage sites.

Substrate P1 Residue K_m (μM) V_{max} (μmol/min) Specificity Constant (k_cat/K_m)
Substrate ILeu0.51020
Substrate IIVal0.31550
Substrate IIIGly0.878.75

Table 1: Kinetic parameters for HIV-1 protease substrates.

Case Studies and Research Findings

Several studies have investigated the biological activity of HIV-1 protease substrate II, focusing on its role in viral replication and resistance mechanisms:

  • Case Study 1 : A study examining mutant strains of HIV-1 demonstrated that alterations in substrate II led to significant changes in protease activity and viral fitness. Mutations at critical residues resulted in decreased susceptibility to protease inhibitors while maintaining catalytic efficiency .
  • Case Study 2 : In vitro assays using modified oligopeptide substrates revealed that specific amino acid substitutions could either enhance or inhibit cleavage by HIV-1 protease. This finding underscores the potential for designing targeted inhibitors that exploit these substrate preferences .

Implications for Therapeutic Strategies

Understanding the biological activity of this compound is crucial for developing effective antiviral therapies. Protease inhibitors (PIs) have been a cornerstone in antiretroviral therapy, but resistance mutations can significantly undermine their efficacy. By targeting specific interactions between HIV-1 protease and its substrates, researchers aim to design next-generation inhibitors that retain potency against resistant strains.

Q & A

Basic Research Questions

Q. How is HIV Protease Substrate II structurally characterized, and what experimental methods validate its interaction with the protease?

  • Methodological Answer : Structural characterization typically involves X-ray crystallography or NMR spectroscopy to resolve the substrate-enzyme binding interface. Substrate II (e.g., H2N-R-E(Edans)-SQNYPIVQ-K(Dabcyl)-R-OH) is analyzed using fluorescence resonance energy transfer (FRET) to monitor cleavage kinetics. The Edans-Dabcyl fluorophore-quencher pair enables real-time detection of proteolytic activity via changes in fluorescence intensity . Mass spectrometry further confirms cleavage sites by identifying peptide fragments post-digestion .

Q. What are the key physicochemical properties of this compound, and how do they influence enzymatic assays?

  • Methodological Answer : Critical properties include molecular weight (~1897 Da), isoelectric point (pI ~12.5), and hydrophobicity (average value -1.41). These influence solubility in assay buffers and compatibility with HPLC or capillary electrophoresis for separation. For example, the high pI necessitates using low-ionic-strength buffers to prevent aggregation during kinetic studies .

Q. Which in vitro assays are most reliable for quantifying HIV protease activity using Substrate II, and how are conflicting kinetic parameters resolved?

  • Methodological Answer : Continuous fluorometric assays with Substrate II provide real-time KcatK_{cat} and KmK_m measurements. Discrepancies in reported values (e.g., due to buffer pH or temperature variations) are resolved by standardizing assay conditions per guidelines from the Beilstein Journal of Organic Chemistry, including explicit documentation of buffer composition and enzyme purity . Cross-validation with HPLC-based endpoint assays ensures reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in HIV protease substrate specificity studies involving Substrate II?

  • Methodological Answer : Contradictions often arise from non-standardized cleavage conditions or enzyme isoforms. A systematic approach includes:

Controlled Replicates : Use recombinant HIV protease from a single source (e.g., expressed in E. coli with uniform post-translational modifications).

Substrate Variants : Synthesize analogs (e.g., single-point mutations in Substrate II’s P1-P6 positions) to isolate specificity determinants.

Machine Learning Validation : Apply tools like HYPROSP II or SVM regression models to predict cleavage efficiency and compare with empirical data .

Q. What computational strategies integrate structural and kinetic data of Substrate II to predict novel protease inhibitors?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model Substrate II-protease binding dynamics. Free energy perturbation (FEP) calculations quantify mutation effects on binding affinity. Coupling this with databases like SWISS-PROT ensures alignment with experimentally validated protease-substrate interactions .

Q. How do ethical and reproducibility standards apply to studies using Substrate II in HIV protease research?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

  • Data Transparency : Publish full kinetic datasets in supplementary materials, including raw fluorescence traces and statistical error margins .
  • Ethical Compliance : Document biosafety protocols for handling HIV protease (BSL-2+ containment) and obtain ethics approval for collaborations involving human-derived samples .

Q. What frameworks optimize the formulation of research questions for comparative studies on Substrate II analogs?

  • Methodological Answer : Use the PICO framework:

  • Population/Problem : HIV-1 protease.
  • Intervention : Substrate II analogs with modified cleavage sites.
  • Comparison : Wild-type Substrate II.
  • Outcome : Cleavage efficiency (Vmax/KmV_{max}/K_m).
    This structure ensures hypothesis-driven experimental design and facilitates systematic literature reviews .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting data on Substrate II’s cleavage kinetics in publications?

  • Methodological Answer : Follow the Beilstein Journal’s dual approach:

Main Text : Summarize key findings with emphasis on statistically significant trends.

Q. How can machine learning models trained on Substrate II data improve protease inhibitor discovery pipelines?

  • Methodological Answer : Train models like Support Vector Machines (SVM) on datasets combining Substrate II cleavage rates and inhibitor IC50 values. Feature selection should include substrate sequence, protease mutation profiles, and solvent accessibility indices. Validate predictions using high-throughput screening (HTS) assays .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-(3-carboxypropanoylamino)hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPKBGRKANDZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H109N15O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583180
Record name N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120944-74-3
Record name N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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